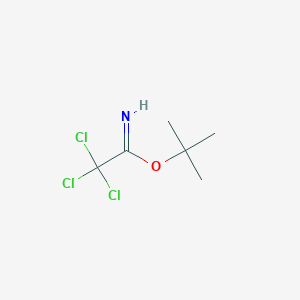
tert-Butyl 2,2,2-trichloroacetimidate
Descripción general
Descripción
Tert-Butyl 2,2,2-trichloroacetimidate is used to produce di-tert-butyl peroxide at a temperature of -5°C. It may be used in the synthesis of N-α-Fmoc-phospho (1-nitrophenylethyl-2-cyanoethyl)-L-serine, a caged building block. It may also be used in the conversion of alcohols and carboxylic acids to their respective ethers and esters .
Synthesis Analysis
Tert-Butyl 2,2,2-trichloroacetimidate may be synthesized from inexpensive starting materials and the esterifications often proceed under mild conditions without the need for an exogenous promoter or catalyst . A specific preparative method involves the use of Potassium tert-Butoxide dissolved in tert-butanol. This solution is added over 15 minutes to a stirred solution of Trichloroacetonitrile in dry diethyl ether cooled to 0°C under nitrogen .Molecular Structure Analysis
The linear formula of tert-Butyl 2,2,2-trichloroacetimidate is CCl3C(=NH)OC(CH3)3. Its molecular weight is 218.51 . The InChI string is 1S/C6H10Cl3NO/c1-5(2,3)11-4(10)6(7,8)9/h10H,1-3H3 and the InChI key is CQXDYHPBXDZWBA-UHFFFAOYSA-N .Chemical Reactions Analysis
Tert-Butyl 2,2,2-trichloroacetimidate is a reagent for the preparation of t-butyl esters and ethers in soft conditions with high yields . It is used in the conversion of alcohols and carboxylic acids to their respective ethers and esters .Physical And Chemical Properties Analysis
Tert-Butyl 2,2,2-trichloroacetimidate is a clear colorless to pale yellow liquid. It has a refractive index n20/D of 1.456 (lit.), a boiling point of 65 °C/11 mmHg (lit.), a melting point of 21 °C (lit.), and a density of 1.221 g/mL at 25 °C (lit.). It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Production of Di-tert-butyl Peroxide
tert-Butyl 2,2,2-trichloroacetimidate: is utilized in the production of di-tert-butyl peroxide , a radical initiator used in polymerization processes . The reaction is conducted at a temperature of -5°C to ensure the stability of the peroxide formed.
Synthesis of Caged Building Blocks
This compound plays a crucial role in synthesizing caged building blocks like N-α-Fmoc-phospho (1-nitrophenylethyl-2-cyanoethyl)-L-serine . These caged compounds are pivotal in studying and manipulating biochemical processes in a controlled manner.
Conversion of Alcohols to Ethers
In organic synthesis, tert-Butyl 2,2,2-trichloroacetimidate is employed to convert alcohols into their corresponding ethers . This is particularly useful in the synthesis of complex organic molecules where protecting groups are required.
Conversion of Carboxylic Acids to Esters
Similarly, this reagent is used to transform carboxylic acids into esters . Esters are often more volatile and can be used in various applications, including fragrances and as solvents.
Solubility in Organic Solvents
The compound is soluble in organic solvents like cyclohexane, which makes it a versatile reagent in organic synthesis where reactions are carried out in non-aqueous media .
Moisture Sensitivity
Due to its moisture sensitivity, tert-Butyl 2,2,2-trichloroacetimidate is handled under strict conditions to prevent hydrolysis. This property is crucial for maintaining the integrity of the compound during storage and use .
Use in Radical Reactions
Given its ability to produce di-tert-butyl peroxide, this compound is also significant in radical reactions, which are fundamental in creating complex molecular structures .
Application in Polymer Chemistry
Lastly, the role of tert-Butyl 2,2,2-trichloroacetimidate in generating di-tert-butyl peroxide makes it valuable in polymer chemistry, where it initiates the polymerization of monomers to form polymers .
Mecanismo De Acción
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2,2,2-trichloroethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl3NO/c1-5(2,3)11-4(10)6(7,8)9/h10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXDYHPBXDZWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=N)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370451 | |
| Record name | tert-Butyl 2,2,2-trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,2,2-trichloroacetimidate | |
CAS RN |
98946-18-0 | |
| Record name | tert-Butyl 2,2,2-trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 2,2,2-trichloroacetimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

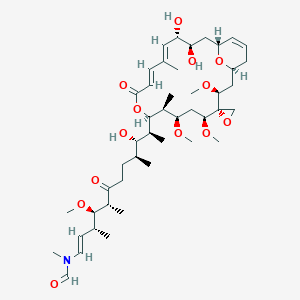
![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)

![O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine](/img/structure/B150418.png)
![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)
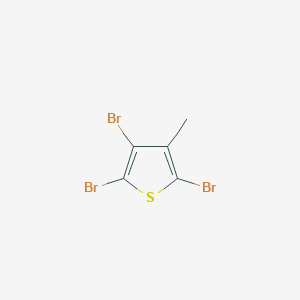

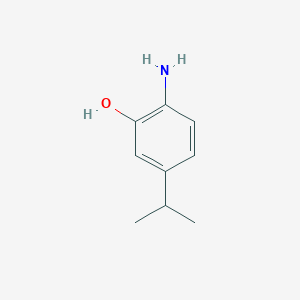

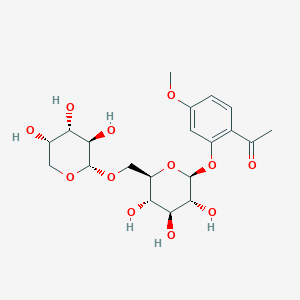

![(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B150439.png)
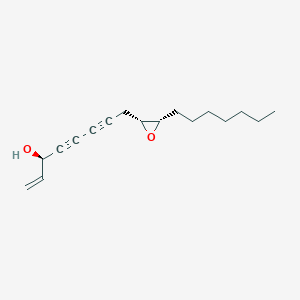
![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)